molecular formula C4H7N3O2 B14602661 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- CAS No. 60904-09-8

2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-

Katalognummer: B14602661
CAS-Nummer: 60904-09-8
Molekulargewicht: 129.12 g/mol
InChI-Schlüssel: CKSPCAPUMCSPGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-: is a heterocyclic compound that contains an oxadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology: In biological research, it might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential.

Industry: In industry, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Vergleich Mit ähnlichen Verbindungen

    2H-1,2,4-Oxadiazin-3(6H)-one: A similar compound without the methylamino group.

    1,2,4-Oxadiazole: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness: The presence of the methylamino group in 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- may confer unique properties, such as different reactivity or biological activity, compared to its analogs.

Eigenschaften

CAS-Nummer

60904-09-8

Molekularformel

C4H7N3O2

Molekulargewicht

129.12 g/mol

IUPAC-Name

5-methylimino-1,2,4-oxadiazinan-3-one

InChI

InChI=1S/C4H7N3O2/c1-5-3-2-9-7-4(8)6-3/h2H2,1H3,(H2,5,6,7,8)

InChI-Schlüssel

CKSPCAPUMCSPGP-UHFFFAOYSA-N

Kanonische SMILES

CN=C1CONC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.